N-(3,5-dimethylphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
N-(3,5-dimethylphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrimidinediones This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring substituted with phenyl and dimethylphenyl groups
Preparation Methods
The synthesis of N-(3,5-dimethylphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves the reaction of N-(3,5-dimethylphenyl)-alpha-methyl-beta-alanines with ethyl acetoacetate. This reaction yields 1-(3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones . The combined spectral data obtained by 1H-, 13C-, 1H/13C (HETCOR) NMR and IR provide useful information about the structure of the products synthesized in this work .
Chemical Reactions Analysis
N-(3,5-dimethylphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
In chemistry, it serves as a versatile starting material for the synthesis of a variety of heterocyclic systems, including pharmaceuticals, fungicides, and herbicides . In biology, it has been explored for its potential as a fluorescent probe due to its unique optical properties . In medicine, it is being investigated for its potential therapeutic effects, including its role as a selective antagonist of certain receptors .
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it acts as a selective antagonist of the kappa-opioid receptor (KOR), which is the biological target of the endogenous opioid peptide dynorphin . This interaction leads to various physiological effects, including modulation of pain and mood.
Comparison with Similar Compounds
N-(3,5-dimethylphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be compared with other similar compounds, such as N-(2,3- and 3,5-dimethylphenyl)-alpha-methyl-beta-alanines These compounds share structural similarities but differ in their specific substituents and resulting properties
Properties
Molecular Formula |
C19H17N3O3 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H17N3O3/c1-12-8-13(2)10-14(9-12)21-17(23)16-11-20-19(25)22(18(16)24)15-6-4-3-5-7-15/h3-11H,1-2H3,(H,20,25)(H,21,23) |
InChI Key |
FJYQEJKJLCSCBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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